molecular formula C11H15F2N3O B2800096 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine CAS No. 2327168-30-7

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine

Cat. No.: B2800096
CAS No.: 2327168-30-7
M. Wt: 243.258
InChI Key: FGSCANITOPSNSQ-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine is a chemical compound with a unique structure that combines a piperidine ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine typically involves the reaction of 4,4-difluoropiperidine with 2,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often between 0°C and room temperature, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)-(4-propylphenyl)methanone
  • (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Uniqueness

Compared to similar compounds, 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,4-difluoropiperidine is unique due to the presence of both the difluoropiperidine and dimethylpyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c1-8-7-9(15(2)14-8)10(17)16-5-3-11(12,13)4-6-16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSCANITOPSNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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